![molecular formula C6H14N2O2 B580224 L-LYSINE, [14C(U)]- CAS No. 18746-72-0](/img/new.no-structure.jpg)

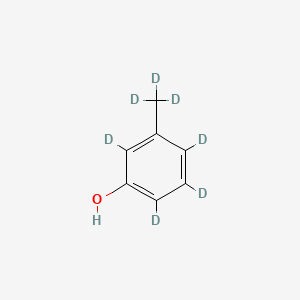

L-LYSINE, [14C(U)]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-Lysine, [14C(U)]- is a radiolabeled form of the essential amino acid L-lysine, where the carbon atoms are uniformly labeled with the radioactive isotope carbon-14. This compound is widely used in biochemical and physiological research to trace metabolic pathways and study protein synthesis, degradation, and other cellular processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

L-Lysine, [14C(U)]- can be synthesized through microbial fermentation using genetically modified strains of bacteria such as Corynebacterium glutamicum. The bacteria are cultured in a medium containing a carbon source labeled with carbon-14, such as glucose or acetate. The fermentation process involves the conversion of the labeled carbon source into L-lysine, which is then purified to obtain the radiolabeled compound .

Industrial Production Methods

The industrial production of L-lysine, [14C(U)]- typically involves large-scale fermentation processes. The fermentation reactor is operated under controlled conditions to maximize the yield of L-lysine. After fermentation, the product is extracted and purified using techniques such as ion exchange chromatography and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions

L-Lysine, [14C(U)]- undergoes various chemical reactions, including:

Oxidation: L-lysine can be oxidized to form pipecolic acid and other metabolites.

Reduction: Reduction reactions can convert L-lysine into its corresponding amine derivatives.

Substitution: L-lysine can react with aldehydes to form imines (Schiff bases), which can be further reduced to secondary amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or cyanoborohydride are used.

Substitution: Aldehydes are used in the presence of acidic or basic catalysts to form imines.

Major Products

Oxidation: Pipecolic acid, saccharopine, and α-aminoadipate.

Reduction: Various amine derivatives.

Substitution: Imines and secondary amines.

Applications De Recherche Scientifique

L-Lysine, [14C(U)]- has numerous applications in scientific research:

Chemistry: Used to study the kinetics and mechanisms of enzymatic reactions involving lysine.

Biology: Helps trace metabolic pathways and understand protein synthesis and degradation.

Medicine: Used in research on lysine metabolism disorders and the development of therapeutic agents.

Industry: Employed in the production of animal feed supplements and pharmaceuticals

Mécanisme D'action

L-Lysine, [14C(U)]- exerts its effects by participating in various biochemical pathways. It is incorporated into proteins during translation and can be metabolized into other compounds such as pipecolic acid and saccharopine. The radiolabel allows researchers to track the movement and transformation of lysine within cells and tissues .

Comparaison Avec Des Composés Similaires

L-Lysine, [14C(U)]- can be compared with other radiolabeled amino acids such as:

L-Arginine, [14C(U)]-: Another essential amino acid labeled with carbon-14, used to study arginine metabolism.

L-Leucine, [14C(U)]-: Used to investigate protein synthesis and degradation.

L-Methionine, [14C(U)]-: Utilized in research on methylation processes and sulfur metabolism

L-Lysine, [14C(U)]- is unique due to its specific role in protein synthesis and its involvement in various metabolic pathways, making it a valuable tool in biochemical and physiological research.

Propriétés

Numéro CAS |

18746-72-0 |

|---|---|

Formule moléculaire |

C6H14N2O2 |

Poids moléculaire |

148.18 g/mol |

Nom IUPAC |

(2S)-2,6-diamino(114C)hexanoic acid |

InChI |

InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1/i6+2 |

Clé InChI |

KDXKERNSBIXSRK-BXQGICHFSA-N |

SMILES isomérique |

C(CCN)C[C@@H]([14C](=O)O)N |

SMILES |

C(CCN)CC(C(=O)O)N |

SMILES canonique |

C(CCN)CC(C(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(5-Chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B580152.png)

![5-Hydroxy-2-methyl-8-methylidenepyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B580157.png)

![1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]sulfinyl]-](/img/structure/B580162.png)